molecular formula C29H22Cl2N2O7S B11966272 methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11966272
M. Wt: 613.5 g/mol
InChI Key: GXQRBLJEOOFAKB-YDZHTSKRSA-N
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Description

METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure features multiple functional groups, including acetoxy, methoxy, dichlorophenyl, and furan rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step may involve a coupling reaction using a furan derivative and a suitable catalyst.

    Functionalization of the phenyl ring: The acetoxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Final assembly: The various fragments are combined through condensation or cross-coupling reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and acetoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

The compound may exhibit biological activity, making it a candidate for further investigation in therapeutic areas such as anti-inflammatory, anticancer, or antimicrobial research.

Industry

Applications in materials science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (2E)-5-[4-(HYDROXY)-3-METHOXYPHENYL]-2-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • **METHYL (2E)-5-[4-(ACETYLOXY)-3-HYDROXYPHENYL]-2-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The unique combination of functional groups in METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C29H22Cl2N2O7S

Molecular Weight

613.5 g/mol

IUPAC Name

methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H22Cl2N2O7S/c1-14-24(28(36)38-4)26(16-8-10-21(39-15(2)34)22(12-16)37-3)33-27(35)23(41-29(33)32-14)13-17-9-11-20(40-17)18-6-5-7-19(30)25(18)31/h5-13,26H,1-4H3/b23-13+

InChI Key

GXQRBLJEOOFAKB-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)/SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC

Origin of Product

United States

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